1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-2-1-3-9(6-8)18-7-16-5-4-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIZEIPFNLEJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with hydrazine hydrate to yield 3-chlorophenoxymethylhydrazine. The final step involves the cyclization of this intermediate with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties. Research has indicated its effectiveness in various biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, metal complexes formed with pyrazole derivatives have demonstrated promising anticancer properties in vitro and in vivo .
- Anti-inflammatory Effects : The compound's structure allows it to interact with specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
- Antimicrobial Properties : Research indicates that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens.
Organic Synthesis
1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate:
- Synthesis of Heterocycles : The pyrazole ring can be utilized to create a variety of heterocyclic compounds, which are crucial in drug discovery.
- Formation of Natural Product Analogs : The compound can be modified to produce analogs of naturally occurring substances, enhancing the library of compounds available for biological testing.
Material Science
The compound is being explored for its potential use in developing novel materials with specific properties:
- Electronic Materials : Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
- Optical Materials : The chlorophenoxy group can influence the optical characteristics of materials, making them suitable for photonic applications.
Mechanism of Action
The exact mechanism of action of 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific enzymes and proteins involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide and analogous compounds:
Key Observations:
- Pyrazole Substituents : Trifluoromethyl (-CF₃) groups () significantly increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.
- Functional Groups : Carbohydrazides (-CONHNH₂) offer hydrogen-bonding sites, which may enhance interactions with biological targets compared to carboxamides (-CONHR) or aldehydes (-CHO) .
Biological Activity
1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C11H11ClN4O2
- Molecular Weight : 266.68 g/mol
- CAS Number : 1004194-06-2
- IUPAC Name : 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Several studies have evaluated its efficacy against various cancer cell lines, revealing promising results.
In Vitro Studies
-
Cell Line Sensitivity : The compound has been tested against multiple cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
- Mechanism of Action : The anticancer effects are believed to be mediated through:
Structure-Activity Relationship (SAR)
The presence of the chlorophenoxy group appears to enhance the compound's biological activity. Modifications to this group can significantly impact the compound's potency and selectivity. For example, analogs with different halogen substitutions have shown varied levels of activity, suggesting that electronic properties play a critical role in their mechanism .
Data Table: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.85 | Apoptosis induction |
| HCT-116 | 0.67 | Kinase inhibition |
| A549 | 0.90 | Microtubule disruption |
Study 1: Efficacy Against Breast Cancer
In a study evaluating various pyrazole derivatives, this compound was found to be one of the most effective compounds against MDA-MB-231 cells, achieving a growth inhibition percentage of over 70% at concentrations above 1 µM .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its anticancer effects. It was reported that the compound effectively downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in treated cells .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step approach:
Core pyrazole formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacrylates under reflux in alcoholic media (e.g., ethanol) .
Functionalization : Introducing the 3-chlorophenoxymethyl group via nucleophilic substitution. For example, reacting 5-chloro-pyrazole intermediates with 3-chlorophenol in the presence of K₂CO₃ as a base catalyst .
Hydrazide formation : Treating the ester intermediate with hydrazine hydrate in ethanol under reflux .
Optimization Tips :
Q. How should researchers characterize the purity and structural conformation of this compound?
Answer:
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Answer:
- Antibacterial Activity :
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?
Answer:
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution, HOMO-LUMO gaps, and electrostatic potential maps. This predicts reactive sites for interactions with biological targets .
- Docking Simulations : Use AutoDock Vina to model binding to DNA gyrase (PDB: 2XCT). Focus on hydrogen bonding between the carbohydrazide group and ATP-binding residues (e.g., Asp73, Glu50) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.
Q. How do structural modifications (e.g., substituent variations on the pyrazole ring) impact bioactivity?
Answer:
-
Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance DNA gyrase inhibition by increasing electrophilicity. For example, 4-bromophenyl analogs show IC₅₀ values <0.25 µg/mL .
-
Steric Effects : Bulky substituents on the phenoxy group reduce activity due to hindered target binding. Compare with 4-chlorophenyl derivatives .
-
Data Table :
Substituent Position Bioactivity (IC₅₀, µg/mL) LogP 3-Chlorophenoxy 0.15 (S. aureus) 2.8 4-Bromophenyl 0.10 (S. aureus) 3.1 2-Methoxyphenyl >1.0 (Inactive) 1.9
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
Answer:
- Systematic SAR Studies : Synthesize analogs with incremental modifications (e.g., halogen positioning) and test under standardized conditions .
- Crystallographic Analysis : Compare binding modes of active vs. inactive derivatives using co-crystal structures with target enzymes .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorinated analogs consistently outperform methoxy groups) .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
Answer:
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants. Polar solvents (e.g., DMSO/water mixtures) often yield suitable crystals .
- Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling in liquid nitrogen to prevent ice formation .
- Refinement : Apply SHELXL’s TWIN and BASF commands to correct for twinning or anisotropic disorder .
Q. What are the limitations of current synthetic routes, and how can they be improved?
Answer:
- Limitations : Low yields (<40%) in hydrazide formation steps due to competing hydrolysis .
- Improvements :
- Use microwave-assisted synthesis to accelerate reaction kinetics and reduce side reactions.
- Employ Schlenk techniques to exclude moisture during hydrazide coupling .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Answer:
Q. What advanced analytical techniques (beyond NMR/IR) can validate non-covalent interactions in target binding?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
